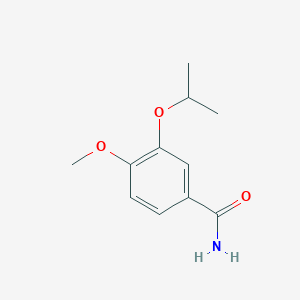
N-(tert-butoxycarbonyl)-N-methyl-2-(4-pyridyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butoxycarbonyl)-N-methyl-2-(4-pyridyl)ethanamine is an organic compound that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butoxycarbonyl)-N-methyl-2-(4-pyridyl)ethanamine typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with 4-aminopyridine and tert-butyl chloroformate.
Protection: The amino group of 4-aminopyridine is protected by reacting it with tert-butyl chloroformate in the presence of a base such as triethylamine. This forms the tert-butoxycarbonyl (Boc) protected intermediate.
Alkylation: The Boc-protected intermediate is then subjected to alkylation using methyl iodide in the presence of a strong base like sodium hydride.
Purification: The final product, this compound, is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(tert-butoxycarbonyl)-N-methyl-2-(4-pyridyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Pyridine derivatives with oxidized side chains.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
N-(tert-butoxycarbonyl)-N-methyl-2-(4-pyridyl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(tert-butoxycarbonyl)-N-methyl-2-(4-pyridyl)ethanamine involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(tert-butoxycarbonyl)-4-aminopyridine: Similar structure but lacks the methyl group.
N-methyl-4-aminopyridine: Similar structure but lacks the Boc protecting group.
4-aminopyridine: The parent compound without any modifications.
Uniqueness
N-(tert-butoxycarbonyl)-N-methyl-2-(4-pyridyl)ethanamine is unique due to the presence of both the Boc protecting group and the methyl group. This combination provides distinct reactivity and stability, making it valuable for specific synthetic applications and research studies.
特性
分子式 |
C13H20N2O2 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC名 |
tert-butyl N-methyl-N-(2-pyridin-4-ylethyl)carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15(4)10-7-11-5-8-14-9-6-11/h5-6,8-9H,7,10H2,1-4H3 |
InChIキー |
AJWDWZOKUIOICF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)CCC1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B13870819.png)
![2-(3-Methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13870821.png)



![4-amino-N-[6-methyl-1-(4-morpholin-4-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13870852.png)



![[4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone](/img/structure/B13870875.png)

![tert-butyl N-[1-(6-bromo-4-carbamoylpyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B13870884.png)


